Hepsulfam

Overview

Description

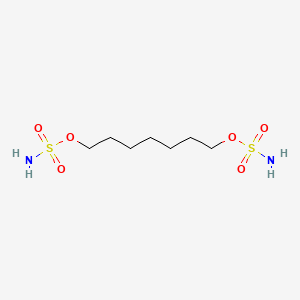

Hepsulfam, also known as 1,7-heptanediol-bis-sulfamate, is a bifunctional alkylating agent. It belongs to a series of bissulfamate acid esters synthesized to improve the antitumor efficacy of busulfan. This compound has shown broad antineoplastic activity in preclinical studies and has been evaluated in clinical trials for its potential use in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hepsulfam is synthesized through the reaction of 1,7-heptanediol with sulfamic acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the sulfamate ester bonds. The process can be summarized as follows:

Starting Materials: 1,7-heptanediol and sulfamic acid.

Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.

Procedure: The 1,7-heptanediol is reacted with sulfamic acid under controlled temperature and pressure conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Large quantities of 1,7-heptanediol and sulfamic acid are handled in industrial reactors.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Hepsulfam undergoes several types of chemical reactions, including:

Alkylation: this compound can alkylate nucleophilic sites in DNA, leading to the formation of DNA adducts.

Cross-Linking: It forms interstrand cross-links in DNA, which can interfere with DNA replication and transcription.

Common Reagents and Conditions:

Alkylation Reactions: this compound reacts with nucleophiles such as guanosine and GMP in DNA at the 7 nitrogen position. The reaction is typically carried out under physiological conditions.

Cross-Linking Reactions: The formation of DNA cross-links occurs under similar conditions, with this compound reacting with DNA to form bis-alkylated adducts.

Major Products:

Mono-alkylated Guanosine Adducts: Formed when this compound reacts with guanosine.

Bis-alkylated Guanosine Adducts: Formed when this compound reacts with two guanosine molecules.

DNA Cross-Links: Formed when this compound creates interstrand cross-links in DNA.

Scientific Research Applications

Chemistry: Used as a model compound to study alkylation and cross-linking reactions.

Biology: Investigated for its effects on DNA and cellular processes.

Medicine: Evaluated in clinical trials for its antitumor activity.

Industry: Potential applications in the development of new chemotherapeutic agents and DNA-targeting drugs.

Mechanism of Action

Hepsulfam is structurally similar to busulfan but has distinct properties:

Busulfan: Another bifunctional alkylating agent used in chemotherapy. It has a different alkylation pattern and toxicity profile compared to this compound.

Dimethylbusulfan: A derivative of busulfan with similar alkylating properties.

Uniqueness of this compound:

Enhanced Antitumor Activity: this compound has shown broader antitumor activity in preclinical studies compared to busulfan.

Distinct DNA Cross-Linking: this compound forms unique DNA cross-links that differ from those formed by busulfan.

Comparison with Similar Compounds

- Busulfan

- Dimethylbusulfan

- PL63

Biological Activity

Hepsulfam is a sulfonate analog of busulfan, primarily used in the treatment of chronic myelogenous leukemia (CML) and other hematological malignancies. Its biological activity is characterized by its cytotoxic effects on cancer cells, particularly through mechanisms involving DNA damage. This article explores the biological activity of this compound, focusing on its mechanism of action, case studies, and relevant research findings.

This compound exerts its therapeutic effects primarily through the induction of DNA damage. It has been shown to generate DNA interstrand cross-links , which are critical for its cytotoxicity. In a study comparing this compound and busulfan, this compound demonstrated a significantly higher capacity to induce DNA interstrand cross-links in peripheral blood cells (PBCs) from both CML patients and normal donors. Specifically, it inhibited colony-forming units-granulocyte and macrophage more effectively than busulfan in CML cells, suggesting a distinct mechanism of action that may enhance its efficacy in treating this disease .

Comparative Efficacy

A comparative analysis between this compound and busulfan reveals notable differences in their biological activities:

| Compound | DNA Interstrand Cross-Links | Cytotoxicity in CML | Cytotoxicity in Normal Cells |

|---|---|---|---|

| This compound | High | Greater | Similar |

| Busulfan | Low | Lower | Higher |

This table illustrates that while both compounds affect normal cells similarly, this compound is more potent against CML cells due to its superior ability to induce DNA damage .

Case Study 1: Efficacy in CML Treatment

A clinical case study highlighted the effectiveness of this compound in a patient with advanced CML. The patient was treated with a regimen including this compound, leading to a significant reduction in leukemic cell counts and improvement in overall health markers. The treatment was well-tolerated, with manageable side effects, underscoring the potential of this compound as an effective therapeutic option for CML patients .

Case Study 2: Comparison with Other Agents

Another case study compared the outcomes of patients treated with this compound versus those treated with traditional therapies such as busulfan and cyclophosphamide (CY). Patients receiving this compound showed improved response rates and fewer adverse effects related to hematological toxicity. This suggests that this compound may provide a safer alternative with comparable or superior efficacy against certain malignancies .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- In Vitro Studies : Research indicated that this compound induced higher levels of DNA interstrand cross-linking than busulfan in samples from CML patients experiencing blast crisis. This points to its potential utility in more aggressive forms of leukemia .

- Animal Models : In murine models, this compound demonstrated significant anti-tumor activity when administered prior to bone marrow transplantation. The compound effectively depleted leukemic cells while preserving normal hematopoiesis .

- Pharmacokinetics : The pharmacokinetic profile of this compound has been investigated to optimize dosing regimens. Studies show that it achieves effective plasma concentrations similar to those observed with high-dose busulfan therapy, suggesting that it can be integrated into existing treatment protocols without compromising safety or efficacy .

Properties

IUPAC Name |

7-sulfamoyloxyheptyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O6S2/c8-16(10,11)14-6-4-2-1-3-5-7-15-17(9,12)13/h1-7H2,(H2,8,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJJWDOZNKBUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCOS(=O)(=O)N)CCCOS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242619 | |

| Record name | Hepsulfam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water 3.6 - 2.7 (mg/mL), Buffer, pH 4 5.0 - 3.3 (mg/mL), Buffer, pH 9 5.6 - 3.7 (mg/mL), Ethanol > 10.6 (mg/mL), Dimethylacetamide > 10.0 (mg/mL), DMSO > 11.2 (mg/mL), Chloroform < 0.7 (mg/mL), Ethyl acetate > 9.9 (mg/mL), t-Butanol > 10.0 (mg/mL) | |

| Record name | HEPSULFAM | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/329680%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

96892-57-8 | |

| Record name | Hepsulfam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96892-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hepsulfam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096892578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hepsulfam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hepsulfam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPSULFAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971DU2GQ51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.